4-hydroxy-3-[3-(2-hydroxy-3-methoxyphenyl)acryloyl]-6-methyl-2H-pyran-2-one
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Overview
Description
4-hydroxy-3-[(2E)-3-(2-hydroxy-3-methoxyphenyl)-2-propenoyl]-6-methyl-2H-pyran-2-one is a complex organic compound with a molecular formula of C16H14O6 This compound is known for its unique structure, which includes a pyranone ring fused with a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-[(2E)-3-(2-hydroxy-3-methoxyphenyl)-2-propenoyl]-6-methyl-2H-pyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-6-methyl-2H-pyran-2-one and 2-hydroxy-3-methoxybenzaldehyde.
Condensation Reaction: The key step involves a condensation reaction between the starting materials in the presence of a base, such as sodium hydroxide, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance the efficiency and yield of the reaction.
Automated Purification Systems: Employing automated purification systems to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-3-[(2E)-3-(2-hydroxy-3-methoxyphenyl)-2-propenoyl]-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxy and methoxy groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or esters.
Scientific Research Applications
4-hydroxy-3-[(2E)-3-(2-hydroxy-3-methoxyphenyl)-2-propenoyl]-6-methyl-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-[(2E)-3-(2-hydroxy-3-methoxyphenyl)-2-propenoyl]-6-methyl-2H-pyran-2-one involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate various biochemical pathways, including oxidative stress and inflammatory response pathways, to achieve its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, methyl ester:
4-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methyl-2H-pyran-2-one: A closely related compound with a similar pyranone ring structure.
Uniqueness
4-hydroxy-3-[(2E)-3-(2-hydroxy-3-methoxyphenyl)-2-propenoyl]-6-methyl-2H-pyran-2-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities.
Properties
Molecular Formula |
C16H14O6 |
---|---|
Molecular Weight |
302.28 g/mol |
IUPAC Name |
4-hydroxy-3-[(E)-3-(2-hydroxy-3-methoxyphenyl)prop-2-enoyl]-6-methylpyran-2-one |
InChI |
InChI=1S/C16H14O6/c1-9-8-12(18)14(16(20)22-9)11(17)7-6-10-4-3-5-13(21-2)15(10)19/h3-8,18-19H,1-2H3/b7-6+ |
InChI Key |
SSDQHOMLUVVACD-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=C(C(=CC=C2)OC)O)O |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C=CC2=C(C(=CC=C2)OC)O)O |
Origin of Product |
United States |
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